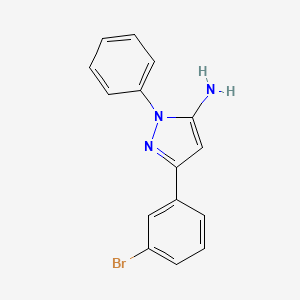

3-(3-Bromophenyl)-1-phenyl-1H-pyrazol-5-amine

Descripción

Propiedades

IUPAC Name |

5-(3-bromophenyl)-2-phenylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrN3/c16-12-6-4-5-11(9-12)14-10-15(17)19(18-14)13-7-2-1-3-8-13/h1-10H,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZRWJPLIQCIMSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=CC(=N2)C3=CC(=CC=C3)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70387239 | |

| Record name | 3-(3-Bromophenyl)-1-phenyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70387239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

424808-07-1 | |

| Record name | 3-(3-Bromophenyl)-1-phenyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70387239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Physicochemical Profiling and Synthetic Methodologies of 3-(3-Bromophenyl)-1-phenyl-1H-pyrazol-5-amine

Executive Summary & Structural Rationale

The 1,3-diaryl-1H-pyrazol-5-amine scaffold is a highly privileged pharmacophore in modern medicinal chemistry, frequently utilized in the development of kinase inhibitors (e.g., p38 MAP kinase) and anti-inflammatory agents. The specific derivative, 3-(3-Bromophenyl)-1-phenyl-1H-pyrazol-5-amine (Molecular Formula: C15H12BrN3), introduces a meta-bromine substitution on the C3-phenyl ring.

As an application scientist, it is critical to understand that this substitution is not arbitrary; it fundamentally alters the molecule's physicochemical landscape. The meta-bromine atom serves three distinct mechanistic purposes in drug design:

-

Halogen Bonding ( σ -hole interactions): The polarizability of the bromine atom creates an electron-deficient region ( σ -hole), enabling highly directional non-covalent interactions with backbone carbonyls in target protein hinge regions.

-

Steric Shielding: The meta-substitution provides targeted steric bulk that restricts the rotation of the phenyl ring, locking the molecule into a lower-energy bioactive conformation.

-

Metabolic Stability: Halogenation at the meta position frequently blocks cytochrome P450-mediated aromatic oxidation, extending the compound's biological half-life.

Physicochemical & Pharmacokinetic Profiling

Understanding the intrinsic properties of this molecule is essential for predicting its behavior in both synthetic workflows and biological assays. The electron-withdrawing nature of the 3-bromophenyl group heavily influences the electronic distribution across the pyrazole core, significantly lowering the basicity of both the pyrazole N2 atom and the C5-amine group. The amine is heavily conjugated with the aromatic system, rendering it a poor nucleophile and a weak base (pKa ~ 2.5).

The quantitative physicochemical properties are summarized below, derived from structural analogs and [1]:

| Property | Value | Causality / Pharmacokinetic Implication |

| Molecular Formula | C15H12BrN3 | Defines the core 1,3-diaryl-5-aminopyrazole architecture. |

| Molecular Weight | 314.18 g/mol | Well within Lipinski's Rule of 5 (<500 Da), ensuring favorable oral bioavailability. |

| Exact Mass (Monoisotopic) | 313.021 Da | Critical for high-resolution mass spectrometry (HRMS) validation. |

| Predicted LogP | 4.2 - 4.5 | The highly lipophilic bromine atom drives the LogP up, enhancing membrane permeability but requiring formulation strategies to overcome potential aqueous solubility limits. |

| Topological Polar Surface Area | 44.0 Ų | Optimal for blood-brain barrier (BBB) penetration and cellular permeability. |

| H-Bond Donors / Acceptors | 1 / 2 | The -NH2 acts as a donor; pyrazole nitrogens act as acceptors. |

Regioselective Synthesis Protocol

To ensure high regioselectivity, the synthesis avoids the reaction of 1,3-diketones (which notoriously yield inseparable mixtures of regioisomers) and instead utilizes the cyclocondensation of a β -ketonitrile (cyanoketone) with an arylhydrazine. This is a [2].

Experimental Workflow

Step 1: Reagent Preparation Dissolve 10.0 mmol of 3-(3-bromophenyl)-3-oxopropanenitrile in 30 mL of anhydrous ethanol in a flame-dried round-bottom flask equipped with a magnetic stir bar.

Step 2: Hydrazine Addition & In Situ Liberation Add 11.0 mmol of phenylhydrazine hydrochloride and 11.0 mmol of anhydrous sodium acetate. Causality: Phenylhydrazine is highly susceptible to air oxidation; using the hydrochloride salt ensures reagent stability. The sodium acetate acts as a mild base to liberate the free hydrazine nucleophile in situ without causing base-catalyzed degradation of the β -ketonitrile.

Step 3: Acid Catalysis Add a catalytic amount (0.5 mL) of glacial acetic acid. Causality: The weak acid protonates the carbonyl oxygen of the β -ketonitrile, enhancing its electrophilicity for the initial nucleophilic attack. Because acetic acid is a weak acid, it does not fully protonate the hydrazine (pKa ~ 5.2), preserving its nucleophilicity.

Step 4: Cyclocondensation Attach a reflux condenser and heat the mixture to 78 °C for 4-6 hours under an inert argon atmosphere. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase.

Step 5: Workup & Isolation Once the starting material is consumed, concentrate the solvent in vacuo. Partition the crude residue between ethyl acetate (50 mL) and saturated aqueous NaHCO3 (50 mL) to neutralize the acetic acid. Extract the aqueous layer twice more with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate to yield the crude product.

Step 6: Purification Recrystallize the crude residue from a hot ethanol/water mixture to yield pure 3-(3-Bromophenyl)-1-phenyl-1H-pyrazol-5-amine as a crystalline solid.

Mechanistic Pathway of Cyclocondensation

The reaction proceeds through a self-driven cascade of nucleophilic addition, elimination, and intramolecular ring closure. The regiospecificity is dictated by the initial, rapid formation of the hydrazone at the more electrophilic ketone carbon, followed by the slower intramolecular attack of the secondary nitrogen on the nitrile group.

Reaction mechanism for beta-ketonitrile and phenylhydrazine cyclocondensation.

Analytical Validation & Self-Correcting Workflows

To ensure the integrity of the synthesized compound and rule out the formation of the 3-amino-1,5-diarylpyrazole regioisomer, the analytical workflow must act as a self-validating system.

-

Mass Spectrometry (LC-MS) Isotopic Signature: The presence of the bromine atom provides a built-in validation mechanism. Due to the natural abundance of 79Br and 81Br isotopes (~1:1 ratio), the mass spectrum must display a characteristic doublet at m/z 314.0 [M+H]+ and 316.0 [M+H]+ of equal intensity. Failure to observe this exact isotopic pattern immediately indicates a failure in the synthesis or a contamination issue [3].

-

1H NMR Regiochemical Proof: The proton NMR spectrum is the definitive proof of regiochemistry. The pyrazole C4-H proton is highly diagnostic, appearing as a sharp singlet at approximately δ 5.9 - 6.1 ppm . The primary amine (-NH2) protons will appear as a broad, D2O-exchangeable singlet around δ 5.3 - 5.5 ppm . If the incorrect regioisomer were formed, the altered electronic environment would significantly shift the C4-H resonance.

-

13C NMR & IR Spectroscopy: The complete disappearance of the sharp nitrile (C≡N) stretch at ~2250 cm⁻¹ in the IR spectrum, coupled with the absence of the nitrile carbon signal (~115 ppm) in the 13C NMR, confirms complete cyclization.

References

-

National Center for Biotechnology Information. "1-(4-Bromobenzyl)-4-phenyl-1 h-1,2,3-triazole | C15H12BrN3 - PubChem" (Used for structural isomer physicochemical baseline data). PubChem. Available at: [Link]

-

Faria, J. V., et al. "Approaches towards the synthesis of 5-aminopyrazoles." National Institutes of Health (PMC). Available at:[Link]

Discovery and Development of Novel Pyrazole-Based Therapeutic Agents: A Comprehensive Technical Guide

Executive Summary

As medicinal chemists and drug discovery scientists, we constantly seek privileged scaffolds that offer a balance of metabolic stability, synthetic tractability, and high-affinity target engagement. The pyrazole nucleus—a five-membered heterocyclic aromatic ring containing two adjacent nitrogen atoms (C3H4N2)—has emerged as a cornerstone in modern pharmacophore design. This technical guide synthesizes the mechanistic rationale, synthetic methodologies, and biological validation protocols required to successfully develop novel pyrazole-based therapeutics.

The Pyrazole Pharmacophore: Mechanistic Rationale

The selection of pyrazole as a core scaffold in drug design is driven by its unique physicochemical properties. With a pKa of approximately 2.5 for its conjugate acid, pyrazole is a weak base. However, its true value lies in its tautomerism and its dual capacity to act as both a hydrogen bond donor (via the NH group) and a hydrogen bond acceptor (via the sp2 hybridized nitrogen) [1].

When designing kinase inhibitors or cyclooxygenase (COX) antagonists, the pyrazole ring often serves as a rigid spacer that precisely orientates peripheral pharmacophores into deep binding pockets. Furthermore, the electron-rich nature of the ring facilitates strong π−π stacking interactions with aromatic amino acid residues (such as Tyrosine or Phenylalanine) within the target protein's active site. This structural versatility has led to the clinical approval of blockbuster drugs across diverse therapeutic areas, including anti-inflammatories (Celecoxib) and targeted anticancer agents (Ruxolitinib, Crizotinib) [2].

Synthetic Strategies & Methodologies

The synthesis of highly functionalized pyrazoles requires methodologies that are not only high-yielding but also regioselective. We prioritize two primary synthetic routes based on their scalability and atom economy.

Cyclocondensation of Hydrazines with α,β -Unsaturated Carbonyls

The classical approach involves the reaction of aryl hydrazines with chalcones ( α,β -unsaturated ketones). The causality behind this choice is the highly polarized nature of the chalcone, which provides a distinct electrophilic β -carbon for the initial nucleophilic attack by the terminal nitrogen of the hydrazine. This forms a hydrazone intermediate, which undergoes intramolecular cyclization to yield a pyrazoline. Subsequent oxidation (aromatization) is required to yield the final pyrazole [3].

Multicomponent One-Pot Synthesis

To improve green chemistry metrics, we frequently employ a multicomponent approach utilizing terminal alkynes, aromatic aldehydes, and hydrazines in the presence of molecular iodine ( I2 ). The mechanistic rationale for using iodine is its function as a mild, environmentally benign Lewis acid. It activates the aldehyde carbonyl to facilitate rapid hydrazone formation and promotes the subsequent oxidative cyclization without the need for harsh, toxic oxidants [4].

Workflow for the regioselective synthesis and validation of 1,3,5-trisubstituted pyrazoles.

Protocol 1: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles

This protocol is designed as a self-validating system; step 4 ensures structural integrity before biological testing.

-

Reagent Preparation: Dissolve 1.0 mmol of the appropriate chalcone and 1.2 mmol of phenylhydrazine hydrochloride in 15 mL of absolute ethanol.

-

Condensation & Cyclization: Add 2.0 equivalents of sodium acetate (to neutralize the hydrochloride salt and liberate the nucleophilic hydrazine). Reflux the mixture at 80°C for 4-6 hours. Monitor the disappearance of the starting material via TLC (Hexane:Ethyl Acetate, 7:3).

-

Oxidation: Once the pyrazoline intermediate is confirmed, cool the mixture to room temperature. Add 1.2 equivalents of elemental iodine ( I2 ) and 1.5 equivalents of potassium carbonate ( K2CO3 ). Stir for an additional 2 hours to drive aromatization.

-

Workup & Validation: Quench the reaction with saturated sodium thiosulfate to neutralize excess iodine. Extract with ethyl acetate (3 x 20 mL), dry over anhydrous Na2SO4 , and concentrate in vacuo. Validation: Confirm the regiochemistry via 2D-NOESY NMR; the absence of a pyrazoline CH2 signal (~3.0-3.5 ppm) and the appearance of the aromatic pyrazole C4-H singlet (~6.8 ppm) validates successful synthesis.

Biological Activities & Mechanistic Insights

COX-2 Selective Inhibition

The discovery of Celecoxib revolutionized the management of inflammatory diseases. The pyrazole core is critical here: it acts as a rigid scaffold that projects a sulfonamide pharmacophore directly into the secondary side pocket of the COX-2 active site. This pocket, lined by Val523 and Arg513, is sterically inaccessible in the constitutive COX-1 enzyme (which features a bulkier Ile523 residue). Thus, the pyrazole geometry is the direct causative factor for the drug's selectivity and reduced gastrointestinal toxicity [1].

Kinase Inhibition (JAK/STAT Pathway)

In oncology, pyrazole derivatives like Ruxolitinib act as potent ATP-competitive inhibitors of Janus kinases (JAK1/JAK2). The pyrazole nitrogen atoms form critical bidentate hydrogen bonds with the hinge region of the kinase domain (specifically with the backbone amides of Glu936 and Leu937). This prevents ATP binding, thereby halting the phosphorylation of STAT proteins and downregulating the transcription of pro-inflammatory and pro-survival cytokines [2].

Mechanism of action of pyrazole-based inhibitors on the JAK/STAT signaling pathway.

Quantitative Structure-Activity Relationship (QSAR)

To guide lead optimization, we must benchmark novel synthesized compounds against established clinical agents. Table 1 summarizes the comparative biological activity of distinct pyrazole classes.

Table 1: Comparative Biological Activity of Representative Pyrazole Derivatives

| Compound Class | Primary Target / Mechanism | Representative Drug/Lead | IC 50 / Potency | Primary Clinical Application |

| Diarylpyrazole | COX-2 Inhibition | Celecoxib | 0.04 µM | Osteoarthritis, Rheumatoid Arthritis |

| Pyrazolopyrimidine | JAK1/JAK2 Inhibition | Ruxolitinib | 3.3 nM (JAK1) | Myelofibrosis, Polycythemia Vera |

| Aminopyrazole | ALK / ROS1 Inhibition | Crizotinib | 20 nM (ALK) | Non-Small Cell Lung Cancer (NSCLC) |

| Bis-Pyrazole | Antimicrobial (G+ / G-) | Compound O4 (Lead) | 8-16 µg/mL (MIC) | Resistant Bacterial Infections [4] |

Preclinical Evaluation Protocols

To ensure the trustworthiness of our biological data, in vitro assays must be designed as self-validating systems incorporating robust statistical quality control.

Protocol 2: In Vitro COX-2 Selective Inhibition Assay

This protocol utilizes a competitive Enzyme Immunoassay (EIA) to quantify Prostaglandin E2 (PGE2) production. The inclusion of the Z'-factor calculation ensures the assay's reliability.

-

Enzyme Preparation: Reconstitute human recombinant COX-2 enzyme in Tris-HCl buffer (100 mM, pH 8.0) containing 1 µM hematin and 2 mM phenol.

-

Compound Incubation: Dispense 10 µL of the synthesized pyrazole derivative (dissolved in DMSO, final concentration ≤ 1%) into a 96-well plate. Add 80 µL of the enzyme solution. Include Celecoxib as a positive control and 1% DMSO as a vehicle control. Incubate at 37°C for 15 minutes to allow for target engagement.

-

Reaction Initiation: Add 10 µL of arachidonic acid (final concentration 10 µM) to initiate the reaction. Incubate exactly for 2 minutes at 37°C.

-

Termination & Detection: Stop the reaction by adding 10 µL of 1M HCl. Neutralize, then transfer an aliquot to a PGE2 EIA plate. Read absorbance at 412 nm using a microplate reader.

-

Data Analysis & Validation: Calculate the percentage of inhibition relative to the vehicle control. Validation Step: Calculate the Z'-factor using the formula: Z′=1−∣μp−μn∣3(σp+σn) . A Z′≥0.5 validates the assay's dynamic range and signal-to-noise ratio, confirming the integrity of the generated IC 50 values.

Conclusion

The pyrazole scaffold remains an undisputed powerhouse in medicinal chemistry. By understanding the causality behind its synthetic assembly—leveraging highly reactive intermediates and green catalysts—and mapping its precise spatial interactions within biological targets, researchers can systematically design next-generation therapeutics. Strict adherence to self-validating protocols ensures that the transition from in silico design to in vitro validation is both scientifically rigorous and highly reproducible.

References

- Current status of pyrazole and its biological activities - PMC.

- Pyrazole Scaffold: Strategies toward the Synthesis and Their Applic

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC.

- Environmentally Friendly Synthesis of New Mono- and Bis-Pyrazole Derivatives; In Vitro Antimicrobial, Antifungal, and Antioxidant Activity; and In Silico Studies - PMC.

Precision Engineering of the Aminopyrazole Scaffold: A Technical Guide to Kinase Inhibitor SAR

Executive Summary

The aminopyrazole motif is a cornerstone of modern medicinal chemistry, functioning as a highly versatile, privileged scaffold for kinase inhibition[1]. Due to its prototropic tautomerism and its ability to act as a robust hydrogen bond donor-acceptor pair, the pyrazole core expertly mimics the adenine ring of ATP, anchoring the molecule within the kinase hinge region[1].

This technical guide explores the structure-activity relationship (SAR) dynamics of aminopyrazoles. Moving beyond basic structural descriptions, we will analyze the causality behind specific functionalizations—detailing how precise engineering drives isoform selectivity, mitigates off-target toxicity, and optimizes pharmacokinetic (PK) profiles in drug discovery.

Mechanistic Grounding: The Architecture of Aminopyrazole Binding

Aminopyrazoles typically bind kinases via a Type I (active conformation) or Type II (inactive, DFG-out conformation) mechanism. The exocyclic amine (at the 3- or 5-position) and the endocyclic nitrogen form critical hydrogen bonds with the backbone amides of the kinase hinge region.

Causality in Design: The choice between a 3-aminopyrazole and a 5-aminopyrazole dictates the vector of subsequent substitutions[1]. Functionalizing the 4-position often directs substituents toward the gatekeeper residue and the hydrophobic pocket, while N1-substitutions probe the solvent-exposed ribose-binding pocket.

Caption: Structural vectors for aminopyrazole SAR optimization in kinase targets.

Core SAR Case Studies: Driving Selectivity and Efficacy

Steric Exploitation for Isoform Selectivity: JNK3 over p38 and JNK1

Inhibiting c-Jun N-terminal kinase 3 (JNK3) is a major therapeutic strategy for neurodegeneration. However, achieving selectivity over the closely related p38α and JNK1 isoforms is notoriously difficult. SAR studies revealed that the highly planar nature of the aminopyrazole core, combined with N-linked phenyl structures, perfectly occupies the smaller active site of JNK3, whereas it sterically clashes within the larger active site of p38[2].

Furthermore, fine-tuning the amide moiety extending from the pyrazole drives JNK3 vs. JNK1 selectivity. Shifting a methyl group from the 4'-position to the 2'-position on a pendant pyridine ring reduced JNK3 potency slightly (3.7-fold) but drastically reduced JNK1 potency (15.8-fold), effectively widening the therapeutic window through precise steric clashing[3].

Targeting the Glycine Gatekeeper: Toxoplasma gondii CDPK1

T. gondii calcium-dependent protein kinase 1 (TgCDPK1) features a rare glycine gatekeeper residue, presenting a unique structural vulnerability[4]. Optimization of a 5-aminopyrazole-4-carboxamide scaffold focused on exploiting this cavity while overcoming the poor aqueous solubility and high oral clearance of early leads (e.g., Compound 1)[4]. By systematically modifying the carboxamide substituents, researchers discovered Compound 35, which maintained low-nanomolar target inhibition while drastically improving plasma exposure, ultimately eliminating the parasite from the peritoneal fluid of infected mice at 20 mg/kg[4].

Bioisosteric Replacement for CNS Penetrance: LRRK2 Inhibitors

In Parkinson's disease drug discovery, targeting LRRK2 is critical, but early anilino-pyrimidine inhibitors suffered from severe CYP1A2 inhibition and poor solubility[5]. Replacing the aniline toxicophore with an aminopyrazole bioisostere completely abolished the CYP1A2 liability[5]. The aminopyrazole maintained the necessary hydrogen-bonding network while significantly lowering the topological polar surface area (TPSA), resulting in a highly potent, brain-penetrant inhibitor capable of reducing pLRRK2 levels in vivo[5].

Quantitative SAR Data Analysis

Table 1: SAR of Aminopyrazole Derivatives for JNK3 vs. p38/JNK1

| Compound | Target Modification | JNK3 IC₅₀ (nM) | JNK1 IC₅₀ (nM) | p38 IC₅₀ (nM) | SAR Insight |

|---|---|---|---|---|---|

| SR-3576 | Planar pyrazole + N-phenyl | 7 | N/A | >20,000 | Planarity perfectly occupies the smaller JNK3 active site[2]. |

| Compound 8c | 4'-methylpyridine amide | Highly Potent | Potent | >10,000 | Baseline amide substitution lacks JNK1 selectivity[3]. |

| Compound 22b | 2'-methylpyridine amide | Reduced 3.7x | Reduced 15.8x | >10,000 | Steric clash at 2'-position drives JNK3/JNK1 selectivity[3]. |

Table 2: SAR of 5-Aminopyrazole-4-carboxamides for TgCDPK1

| Compound | Scaffold | TgCDPK1 IC₅₀ (nM) | Cellular EC₅₀ (nM) | PK / Efficacy Insight |

|---|---|---|---|---|

| Compound 1 | 5-aminopyrazole-4-carboxamide | 2.0 | 220 | Low solubility and high oral clearance limit in vivo efficacy[4]. |

| Compound 35 | Optimized 4-carboxamide | < 2.0 | 89 | High solubility; eliminates T. gondii in mice at 20 mg/kg[4]. |

Self-Validating Experimental Protocols

As a standard of scientific integrity, experimental protocols must not merely be a list of steps; they must function as closed-loop, self-validating systems where internal controls continuously verify the data output.

Synthesis of 5-Aminopyrazoles (Condensation Protocol)

Causality: The most versatile method for synthesizing 5-aminopyrazoles is the condensation of β-ketonitriles with substituted hydrazines[6]. The reaction relies on the nucleophilic attack of the hydrazine on the nitrile carbon, followed by cyclization.

Self-Validating Workflow:

-

Input QC: Verify hydrazine and β-ketonitrile purity (>98%) via LC-MS to prevent complex isomeric mixtures.

-

Reaction: Dissolve the β-ketonitrile (1.0 eq) and hydrazine (1.1 eq) in ethanol. Add a catalytic amount of glacial acetic acid to activate the nitrile. Reflux for 4-6 hours.

-

In-Process Control: Monitor the disappearance of the starting material via UPLC-MS. The reaction is only quenched when conversion exceeds 95%.

-

Purification & Output Validation: Purify via flash chromatography. The structural integrity is self-validated using ¹H-NMR (checking for the diagnostic pyrazole C4-H singlet around 5.5-6.5 ppm) and HPLC (ensuring >95% purity before biological testing)[7].

Primary Biochemical Kinase Assay (TR-FRET)

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard colorimetric assays because it eliminates compound auto-fluorescence interference, a common false-positive driver in aminopyrazole screening.

Self-Validating Workflow:

-

Assay Assembly: In a 384-well plate, combine the recombinant kinase, fluorescently labeled substrate, and the aminopyrazole inhibitor (10-point dose-response, 1:3 dilution).

-

Reaction Initiation: Add ATP at the predetermined Kₘ concentration. Causality: Running the assay at the ATP Kₘ ensures the assay is highly sensitive to competitive hinge-binders.

-

Internal Controls: Every plate must contain 16 wells of DMSO (100% activity, negative control) and 16 wells of a reference inhibitor like Staurosporine (0% activity, positive control).

-

Data Validation: Calculate the Z'-factor for the plate. The data is only accepted if Z' > 0.6, mathematically proving the assay window is robust enough to distinguish true SAR differences.

Caption: Self-validating SAR workflow ensuring robust data from synthesis to in vivo models.

References

-

[2] Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38. PubMed (NIH).2

-

[4] SAR Studies of 5-Aminopyrazole-4-carboxamide Analogues as Potent and Selective Inhibitors of Toxoplasma gondii CDPK1. ACS Medicinal Chemistry Letters. 4

-

[3] Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. Journal of Medicinal Chemistry (ACS). 3

-

[5] Discovery of a Highly Selective, Brain-Penetrant Aminopyrazole LRRK2 Inhibitor. PubMed (NIH). 5

-

[7] Synthesis of new aminopyrazole analogues with promising anti-leishmaniosis activity. University of Geneva. 7

-

[1] Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. 1

-

[6] Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals.6

Sources

- 1. mdpi.com [mdpi.com]

- 2. Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery of a Highly Selective, Brain-Penetrant Aminopyrazole LRRK2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 7. unige.ch [unige.ch]

Annular Prototropic Tautomerism in 3(5)-Aminopyrazoles: A Technical Guide to Thermodynamic Equilibria and Experimental Characterization

Executive Summary

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous active pharmaceutical ingredients. For substituted 3-aminopyrazoles, chemical behavior is dominated by annular prototropic tautomerism—a dynamic equilibrium between the 3-amino-1H and 5-amino-1H forms[1]. This guide provides a rigorous, field-proven framework for analyzing the thermodynamic stability, experimental characterization, and computational prediction of 3(5)-aminopyrazole tautomers. By understanding the causality behind these equilibria, drug development professionals can optimize receptor binding affinities and physicochemical properties[1][2].

Thermodynamic Foundations and Causality

The tautomeric state of a 3(5)-aminopyrazole derivative is not a static property; it is dynamically influenced by intramolecular electronic effects and intermolecular solvent interactions[1][3].

In the gas phase or isolated environments, the 3-amino-1H-pyrazole (3AP) tautomer is thermodynamically favored over the 5-amino-1H-pyrazole (5AP) tautomer[4]. The causality behind this preference lies in electronic stabilization: the amino group at the 3-position avoids the lone-pair repulsion and steric hindrance that occurs when it is situated adjacent to the N-H group at the 5-position. Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level consistently predict an energy difference of approximately 10.7 kJ/mol and a Gibbs free energy difference of 9.8 kJ/mol in favor of 3AP[4][5].

However, this intrinsic preference can be overridden by the solvent environment. Polar protic solvents stabilize the kinetically accessible 5AP form through specific hydrogen-bonding networks, fundamentally altering the equilibrium constant ( KT )[1].

Logical framework governing the tautomeric equilibrium of 3(5)-aminopyrazoles.

Experimental Workflows for Tautomer Characterization

To accurately characterize these tautomers, scientists must utilize self-validating analytical protocols that account for the rapid 1,2-proton shift.

Matrix-Isolation IR Spectroscopy

Purpose: To study the intrinsic tautomeric preference of the isolated monomer by eliminating intermolecular hydrogen bonding[5]. Causality: In bulk solids or solutions, intermolecular interactions obscure the intrinsic electronic preference. By trapping the molecule in an inert noble gas matrix at cryogenic temperatures, we freeze the equilibrium, allowing for the direct observation of the pure monomeric species[4][5].

Step-by-Step Protocol:

-

Sample Preparation: Place the solid 3(5)-aminopyrazole in a miniature Knudsen cell.

-

Sublimation: Gently heat the cell under high vacuum to vaporize the sample.

-

Co-deposition: Co-deposit the vaporized sample with a large excess of Argon (or Xenon) gas onto a CsI window cooled to 10–15 K.

-

Baseline Acquisition: Record the FTIR spectrum.

-

Validation Check: The absence of broad N-H stretching bands (typically seen >3000 cm⁻¹) confirms successful monomer isolation without aggregation.

-

-

Phototautomerization: Expose the matrix to in situ broadband UV irradiation ( λ>235 nm). This provides the activation energy necessary to induce a proton shift, converting the stable 3AP into the 5AP phototautomer[5].

-

Post-Irradiation Analysis: Record the post-UV FTIR spectrum and subtract the baseline to identify the distinct vibrational signatures of the 5AP form.

Step-by-step workflow for matrix-isolation IR spectroscopy and phototautomerization.

Variable-Temperature NMR Spectroscopy

Purpose: To observe and quantify the dynamic tautomeric exchange in solution. Causality: At room temperature, the rapid interconversion of tautomers results in averaged NMR signals. By lowering the temperature in a polar aprotic solvent (e.g., DMSO- d6 ), the thermal energy drops below the activation barrier for proton transfer, slowing the exchange on the NMR timescale and causing the signals to decoalesce[4].

Step-by-Step Protocol:

-

Dissolve the sample in anhydrous DMSO- d6 .

-

Acquire standard ¹H and ¹³C NMR spectra at 298 K.

-

Gradually cool the probe in 10 K increments down to 250 K (or lower, depending on solvent freezing point).

-

Monitor the broadening and subsequent splitting of the pyrazole C4-H and amino N-H proton signals.

-

Validation Check: The integration of the decoalesced 3AP and 5AP signals must sum exactly to the total expected proton count. If it does not, the splitting is likely due to impurities or degradation, not tautomerism.

-

Computational Predictive Protocols (DFT)

Computational chemistry provides a self-validating mechanism to predict tautomeric ratios prior to synthesis, which is critical for rational drug design[1].

Step-by-Step Protocol:

-

Geometry Definition: Build the initial 3D structures for both 3AP and 5AP tautomers.

-

Optimization: Perform geometry optimization using DFT at the B3LYP/6-311++G(d,p) level[4][5].

-

Frequency Calculation: Run a vibrational frequency calculation on the optimized geometries.

-

Validation Check: Ensure there are exactly zero imaginary frequencies. The presence of an imaginary frequency indicates the geometry is a transition state, not a stable tautomer.

-

-

Implicit Solvation: Apply a Polarizable Continuum Model (PCM) or SMD model to calculate single-point energies in the target solvent environment.

-

Thermodynamic Extraction: Calculate the difference in Gibbs free energy ( ΔG ) and derive the theoretical equilibrium constant using KT=exp(−ΔG/RT) [1].

Computational DFT protocol for predicting tautomeric stability and equilibrium constants.

Implications for Drug Development

The tautomeric state of a 3-aminopyrazole derivative profoundly impacts pharmacodynamics and pharmacokinetics. Receptors recognize specific spatial arrangements of hydrogen bond donors and acceptors[1]. For instance, in the development of MK2 kinase inhibitors, 3-aminopyrazole derivatives are utilized to bind the ATP-binding site[2]. If the molecule exists predominantly in the "wrong" tautomeric form under physiological conditions, it will exhibit poor binding affinity, drastically reducing its efficacy[1][2]. Furthermore, tautomerism affects key physicochemical properties such as lipophilicity ( logP ), pKa, and aqueous solubility[1].

Quantitative Data Summaries

Table 1: Intrinsic Thermodynamic Parameters of 3(5)-Aminopyrazole (Gas Phase / DFT) [4][5]

| Parameter | 3-Aminopyrazole (3AP) | 5-Aminopyrazole (5AP) | Δ (5AP - 3AP) |

| Relative Electronic Energy ( ΔE ) | 0.0 kJ/mol | +10.7 kJ/mol | +10.7 kJ/mol |

| Relative Gibbs Free Energy ( ΔG ) | 0.0 kJ/mol | +9.8 kJ/mol | +9.8 kJ/mol |

| Dominant State | Major | Minor | N/A |

Table 2: Tautomeric Equilibria and Environmental Causality [1][4]

| Environment | Analytical Method | Dominant Tautomer | Causality / Mechanism |

| Gas Phase / Argon Matrix | Matrix-Isolation IR | 3AP | Intrinsic electronic stabilization overrides environment. |

| Solid State | X-ray Crystallography / CP-MAS NMR | 3AP | Crystal lattice packing and intermolecular H-bonding lock the conformation. |

| Polar Aprotic (DMSO- d6 ) | Solution ¹H/¹³C NMR | Mixture (Slow Exchange) | Strong dipole-dipole interactions stabilize both forms; high activation barrier slows exchange. |

References

- Benchchem. "Tautomerism in substituted 3-aminopyrazoles". Benchchem.

- Encyclopedia.pub. "Structure and Chemistry of 3(5)-Substituted Pyrazoles". Encyclopedia.pub.

- ResearchGate. "Structure and tautomerism of 4-substituted 3(5)-aminopyrazoles in solution and in the solid state: NMR study and Ab initio calculations".

- PMC.

- MDPI. "Structure and IR Spectra of 3(5)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Binding Affinity Prediction for Ligands and Receptors Forming Tautomers and Ionization Species: Inhibition of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK2) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. researchgate.net [researchgate.net]

- 5. Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix | MDPI [mdpi.com]

Precision Engineering of Heterocycles: Synthetic Routes to 1,3,5-Substituted Pyrazoles

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, serving as the core pharmacophore in blockbuster drugs ranging from anti-inflammatory agents (e.g., Celecoxib) to cannabinoid receptor antagonists (e.g., Rimonabant). Among the various substitution patterns, the 1,3,5-trisubstituted architecture is particularly valuable for optimizing target binding affinity and pharmacokinetic profiles. However, synthesizing these specific regioisomers with high fidelity remains a persistent challenge.

This technical guide explores the mechanistic causality behind modern regioselective pyrazole syntheses. By dissecting traditional condensation methods, advanced multicomponent "click" reactions, and late-stage C–H functionalization, we provide a self-validating framework for drug development professionals to engineer 1,3,5-substituted pyrazoles with absolute regiocontrol.

Mechanistic Paradigms in Regioselective Synthesis

The Knorr Pyrazole Synthesis: Overcoming the Regioselectivity Bottleneck

The classical Knorr pyrazole synthesis, first reported in 1883, involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives[1]. While highly efficient for symmetrical substrates, the application of unsymmetrical 1,3-diketones typically yields an intractable mixture of 1,3,5- and 1,5,3-regioisomers.

The Causality of Regio-leakage: The initial nucleophilic attack of the substituted hydrazine can occur at either of the two different carbonyl carbons[1]. The selectivity is dictated by a delicate balance of the electrophilicity of the carbonyls and the steric hindrance of the hydrazine substituents. Recent investigations utilizing transient flow methodologies have revealed that the kinetics are far more complex than previously understood, involving autocatalytic reaction pathways and non-first-order kinetics under neutral conditions[2].

To achieve regiocontrol, modern protocols abandon neutral thermal conditions. For example, reacting electron-deficient N-arylhydrazones with nitroolefins in the presence of trifluoroethanol (TFE) and trifluoroacetic acid (TFA) shifts the reaction from a concerted 1,3-dipolar cycloaddition to a stepwise cycloaddition. This acid-assisted kinetic control leverages the nucleophilicity difference between the nitrogen and carbon atoms of the hydrazone, yielding pristine 1,3,5-trisubstituted pyrazoles[3].

Fig 1. Traditional vs. Acid-Assisted Knorr Pyrazole Synthesis Pathways.

Copper(I)-Catalyzed "Click" Sequential Reactions

To entirely bypass the regiochemical ambiguity of condensation reactions, researchers have pivoted to alkyne-based click-chemistry frameworks. A highly robust approach involves the reaction of hydrazonoyl chlorides with terminal alkynes catalyzed by Copper(I)[4].

The Causality of Click Regioselectivity: Traditional base-promoted dehydrohalogenation of hydrazonoyl chlorides generates a transient nitrilimine intermediate, which often leads to side reactions and poor regioselectivity. By introducing Cu(I) salts, the terminal alkyne is converted into a highly nucleophilic copper(I) acetylide. This acetylide undergoes direct nucleophilic addition to the hydrazonoyl chloride. The resulting alkynylhydrazone intermediate then spontaneously cyclizes. Because the C-C bond formation is strictly dictated by the acetylide attack, the 1,3,5-substitution pattern is locked in with >99% regioselectivity[4].

Fig 2. Cu(I)-Catalyzed Click Sequential Reaction Mechanism.

Late-Stage Functionalization via C-H Activation and the "SEM Switch"

For highly functionalized drug candidates, de novo ring synthesis is often less efficient than late-stage functionalization. Catalytic intermolecular C–H arylation allows the direct attachment of arene rings to predetermined positions of the pyrazole nucleus.

The Causality of the SEM Switch: The inherent reactivity of pyrazole C–H bonds follows the strict order of C-5 > C-4 >> C-3[5]. The C-3 position is electronically deactivated and sterically hindered, making direct functionalization nearly impossible. To circumvent this, an elegant "SEM switch" methodology is employed. By protecting the pyrazole with a 2-(trimethylsilyl)ethoxymethyl (SEM) group, the C-5 position is easily arylated via Palladium catalysis. Subsequently, thermal transposition of the SEM group from N-1 to N-2 flips the symmetry of the molecule. The formerly unreactive C-3 position is now the new C-5 position, rendering it highly reactive for a second Pd-catalyzed arylation[5].

Fig 3. Late-Stage Functionalization via C-H Activation and SEM-Switch.

Quantitative Data and Methodological Comparison

The following table summarizes the efficiency, regioselectivity, and optimal conditions for the three primary synthetic routes discussed.

| Synthetic Route | Reagents / Catalysts | Key Intermediate | Yield Range | Regioselectivity (1,3,5 vs 1,5,3) | Primary Limitation |

| Acid-Assisted Knorr [3] | N-Arylhydrazones, Nitroolefins, TFE/TFA | Pyrazolidine | 65% - 88% | > 95:5 | Requires electron-deficient hydrazones. |

| Cu(I)-Catalyzed Click [4] | Hydrazonoyl Chlorides, Terminal Alkynes, Cu(I) | Alkynylhydrazone | 62% - 93% | > 99:1 | Hydrazonoyl chlorides can be skin irritants. |

| Pd-Catalyzed C-H Arylation [5] | SEM-Pyrazole, Aryl Bromides, Pd(OAc)2 | SEM-Transposed Pyrazole | 55% - 85% | > 99:1 | Requires multi-step protection/deprotection. |

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Built-in analytical checkpoints guarantee that causality is tracked at every step.

Protocol A: Cu(I)-Catalyzed Synthesis of 1,3,5-Substituted Pyrazoles

Adapted from the robust one-pot click procedure[4].

-

Acetylide Formation: In an oven-dried Schlenk flask under N₂, dissolve the terminal alkyne (1.2 equiv) in anhydrous THF (0.2 M). Add CuI (10 mol%) and Et₃N (2.0 equiv). Stir at room temperature for 15 minutes.

-

Validation Checkpoint 1: Monitor via in-situ IR spectroscopy. The disappearance of the terminal alkyne C–H stretch (~3300 cm⁻¹) confirms complete conversion to the copper(I) acetylide.

-

-

Nucleophilic Addition: Slowly add the hydrazonoyl chloride (1.0 equiv) dissolved in THF dropwise over 10 minutes to prevent thermal spiking.

-

Cyclization: Stir the mixture at room temperature for 20–65 minutes. The alkynylhydrazone intermediate will spontaneously cyclize.

-

Validation Checkpoint 2: Perform TLC (Hexane/EtOAc 8:2). The intermediate will appear briefly before converging into a single, highly UV-active product spot.

-

-

Workup & Verification: Quench with saturated aqueous NH₄Cl, extract with EtOAc, and filter through a short silica pad.

-

Validation Checkpoint 3: Obtain a ¹H NMR spectrum of the crude product. The diagnostic pyrazole C-4 proton must appear as a sharp, isolated singlet between δ 6.5–7.0 ppm. The absence of a secondary singlet confirms >99% regioselectivity.

-

Protocol B: Late-Stage C-H Arylation via SEM-Switch

Adapted from the topologically obvious synthesis methodology[5].

-

C-5 Arylation: Combine the N-SEM protected pyrazole (1.0 equiv), aryl bromide (1.5 equiv), Pd(OAc)₂ (5 mol%), and K₂CO₃ (2.0 equiv) in DMA. Heat to 110 °C for 12 hours.

-

Validation Checkpoint 1: LC-MS analysis must show a dominant [M+H]⁺ peak corresponding to the mono-arylated product.

-

-

SEM Transposition (The Switch): Isolate the C-5 arylated product. Dissolve in toluene and heat to 150 °C in a sealed tube for 24 hours to drive the thermodynamic migration of the SEM group to the adjacent nitrogen.

-

Validation Checkpoint 2: ¹H NMR is critical here. The SEM –CH₂– protons adjacent to the nitrogen will shift significantly (typically Δδ ~0.2-0.4 ppm) due to the altered anisotropic environment of the newly positioned aryl group.

-

-

C-3 Arylation & Deprotection: Subject the transposed intermediate to the identical Pd(OAc)₂ conditions with a second aryl bromide to functionalize the new C-5 (former C-3) position. Finally, remove the SEM group using TBAF in THF at reflux to yield the free 1,3,5-trisubstituted pyrazole.

References

- Title: Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins Source: Organic Chemistry Portal / Journal of Organic Chemistry URL

- Title: Knorr Pyrazole Synthesis: A Detailed Protocol for the Preparation of Substituted Pyrazoles Source: BenchChem URL

- Title: WHEN HYDRAZONOYL CHLORIDES MEETS TERMINAL ALKYNES: REGIOSELECTIVE COPPER(I)

- Title: Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow Source: RSC Publishing URL

- Title: C-H bonds as ubiquitous functionality: a general approach to complex arylated pyrazoles via sequential regioselective C-arylation and N-alkylation enabled by SEM-group transposition Source: PubMed / NIH URL

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]

- 3. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]

- 4. air.unimi.it [air.unimi.it]

- 5. C-H bonds as ubiquitous functionality: a general approach to complex arylated pyrazoles via sequential regioselective C-arylation and N-alkylation enabled by SEM-group transposition - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: A Robust Protocol for the Synthesis of 3-(3-Bromophenyl)-1-phenyl-1H-pyrazol-5-amine

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 3-(3-bromophenyl)-1-phenyl-1H-pyrazol-5-amine, a valuable heterocyclic building block in medicinal chemistry and materials science. 5-aminopyrazoles are a privileged scaffold in drug discovery, exhibiting a wide range of biological activities.[1][2] This protocol details a reliable and scalable method based on the classical condensation reaction between a β-ketonitrile and a substituted hydrazine. We elaborate on the underlying chemical principles, provide in-depth procedural details, characterization data, and critical safety considerations to ensure reproducible and safe execution by trained laboratory personnel.

Introduction and Scientific Principle

The 5-aminopyrazole core is a cornerstone in the development of pharmaceuticals, agrochemicals, and dyes.[1][2] The target compound, 3-(3-bromophenyl)-1-phenyl-1H-pyrazol-5-amine, incorporates a bromophenyl moiety, which serves as a key functional handle for further structural modifications via cross-coupling reactions, enabling the exploration of a broad chemical space.[3]

The synthesis described herein follows the most versatile and widely adopted route to 5-aminopyrazoles: the cyclocondensation of a β-ketonitrile with a hydrazine derivative.[1][2][4] The reaction proceeds in two key stages:

-

Hydrazone Formation: The reaction initiates with the nucleophilic attack of the terminal nitrogen of phenylhydrazine on the electrophilic carbonyl carbon of the β-ketonitrile, 3-(3-bromophenyl)-3-oxopropanenitrile. This step forms a transient hydrazone intermediate.[2][5]

-

Intramolecular Cyclization (Thorpe-Ziegler Type): The second nitrogen atom of the hydrazone then performs an intramolecular nucleophilic attack on the carbon of the nitrile group.[2][6][7] This cyclization step, followed by tautomerization, yields the stable aromatic 5-aminopyrazole ring system.

This method is highly efficient, atom-economical (losing only a molecule of water), and generally provides high yields of the desired product.[4]

Reaction Scheme and Mechanism

The overall transformation is depicted below:

Caption: Overall reaction for the synthesis of the target compound.

A more detailed visualization of the reaction mechanism highlights the key steps of hydrazone formation and subsequent intramolecular cyclization.

Caption: Key mechanistic steps in the formation of the 5-aminopyrazole.

Materials and Equipment

Reagents and Solvents

| Reagent/Solvent | Grade | Supplier | CAS No. | Notes |

| 3-Bromoacetophenone | ≥98% | Sigma-Aldrich | 2142-63-4 | Starting material for β-ketonitrile |

| Ethyl Cyanoacetate | ≥99% | Sigma-Aldrich | 105-56-6 | Cyanide source |

| Sodium Ethoxide | ≥95% | Sigma-Aldrich | 141-52-6 | Base for condensation |

| Phenylhydrazine | ≥97% | Sigma-Aldrich | 100-63-0 | Toxic & Carcinogen ; handle with care |

| Ethanol (Absolute) | Anhydrous, ≥99.5% | Fisher Scientific | 64-17-5 | Reaction solvent |

| Diethyl Ether | Anhydrous | Fisher Scientific | 60-29-7 | For workup |

| Hydrochloric Acid | 37% (w/w) | J.T. Baker | 7647-01-0 | For neutralization |

| Sodium Bicarbonate | ≥99.5% | EMD Millipore | 144-55-8 | For neutralization |

| Magnesium Sulfate | Anhydrous | Acros Organics | 7487-88-9 | Drying agent |

| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies | 7631-86-9 | For column chromatography |

| Hexanes | ACS Grade | Fisher Scientific | 110-54-3 | Eluent for chromatography |

| Ethyl Acetate | ACS Grade | Fisher Scientific | 141-78-6 | Eluent for chromatography |

Equipment

-

Round-bottom flasks (100 mL, 250 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bars

-

Heating mantle with temperature controller

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Glass funnel and filter paper

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)

-

UV lamp (254 nm) for TLC visualization

-

Glass chromatography column

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves[8][9]

Experimental Protocol

This synthesis is performed in two main stages: (I) preparation of the β-ketonitrile intermediate and (II) the final cyclocondensation to form the aminopyrazole.

Stage I: Synthesis of 3-(3-Bromophenyl)-3-oxopropanenitrile

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve sodium ethoxide (1.05 eq) in 100 mL of anhydrous diethyl ether under a nitrogen atmosphere.

-

Reagent Addition: To this stirring suspension, add a solution of 3-bromoacetophenone (1.0 eq) and ethyl cyanoacetate (1.1 eq) in 50 mL of anhydrous diethyl ether dropwise over 30 minutes at 0 °C (ice bath).

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours. The reaction progress can be monitored by TLC (3:1 Hexanes:Ethyl Acetate).

-

Workup: Quench the reaction by slowly adding 50 mL of 1M HCl. Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with 30 mL of diethyl ether.

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is often used directly in the next step without further purification.

Stage II: Synthesis of 3-(3-Bromophenyl)-1-phenyl-1H-pyrazol-5-amine

-

Reaction Setup: To a 100 mL round-bottom flask, add the crude 3-(3-bromophenyl)-3-oxopropanenitrile (1.0 eq) and dissolve it in 50 mL of absolute ethanol.

-

Hydrazine Addition: Add phenylhydrazine (1.1 eq) to the solution.[5] A catalytic amount of acetic acid (2-3 drops) can be added to facilitate hydrazone formation, although the reaction often proceeds well without it.[5]

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C) for 4-6 hours.[10] Monitor the disappearance of the starting material by TLC (1:1 Hexanes:Ethyl Acetate).

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume by approximately half using a rotary evaporator to induce precipitation.

-

Purification: The crude solid can be purified by recrystallization from ethanol or by flash column chromatography on silica gel, eluting with a gradient of Hexanes:Ethyl Acetate to afford the pure product.[11]

Caption: Step-by-step experimental workflow for the two-stage synthesis.

Characterization Data

The identity and purity of the final product should be confirmed by standard analytical techniques. Expected data are summarized below.

| Analysis | Expected Result |

| Appearance | Off-white to pale yellow solid |

| Yield | 75-90% (over two steps) |

| Melting Point | Specific to the compound, determined by DSC or melting point apparatus |

| ¹H NMR (400 MHz, CDCl₃) | δ ~7.8-7.2 (m, 9H, Ar-H), ~5.9 (s, 1H, pyrazole-H), ~4.0 (br s, 2H, -NH₂) |

| ¹³C NMR (101 MHz, CDCl₃) | Aromatic carbons (~145-120 ppm), Pyrazole carbons, C-Br (~122 ppm) |

| Mass Spec (ESI) | [M+H]⁺ calculated for C₁₅H₁₃BrN₄: 329.03, found: 329.0 (approx.) |

| IR (KBr, cm⁻¹) | ~3400-3200 (N-H stretch), ~1620 (C=N stretch), ~1590 (C=C stretch) |

Note: Exact NMR chemical shifts and coupling constants should be determined empirically and compared with literature values if available.[12]

Safety and Handling

This protocol involves hazardous materials and should only be performed by trained chemists in a well-ventilated chemical fume hood.

-

Phenylhydrazine: Phenylhydrazine is toxic, a suspected carcinogen, and readily absorbed through the skin.[8][13][14] Always wear appropriate PPE, including double gloves, safety goggles, and a lab coat.[8] Avoid inhalation of vapors and any skin contact.[13][14] In case of exposure, wash the affected area immediately and seek medical attention.[8]

-

Cyanide Compounds: Ethyl cyanoacetate is a nitrile. While less acutely toxic than inorganic cyanide salts, it should be handled with care. Avoid acidification of cyanide-containing waste streams, which could generate highly toxic hydrogen cyanide gas.[9]

-

Sodium Ethoxide: This reagent is highly corrosive and reacts violently with water. Handle in an inert, dry atmosphere.

-

General Precautions: Ensure all glassware is dry before use with moisture-sensitive reagents. All reaction and workup steps should be conducted in a chemical fume hood.[9][15] Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low yield in Stage I | Incomplete reaction; moisture in reagents/solvents. | Ensure all reagents and solvents are anhydrous. Extend reaction time and monitor by TLC. |

| Formation of side products | Self-condensation of ethyl cyanoacetate; hydrolysis of β-ketonitrile.[5] | Maintain low temperature during initial addition. Work up the reaction promptly once complete.[5] |

| Low yield in Stage II | Impure β-ketonitrile; incomplete reaction. | Purify the β-ketonitrile intermediate if necessary. Increase reflux time. |

| Difficulty in purification | Product co-elutes with impurities. | Try a different solvent system for recrystallization or chromatography (e.g., Toluene/Ethyl Acetate).[11] Preparative HPLC may be an option for difficult separations.[11] |

References

-

El-Sayed, M. A. A., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 226-242. Available at: [Link]

-

Aggarwal, N., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Molecules, 16(2), 1610-1641. Available at: [Link]

-

Reddy, G. J., et al. (2024). Organocatalytic Dearomatization of 5-Aminopyrazoles: Synthesis of 4-Hydroxypyrazolines. The Journal of Organic Chemistry. Available at: [Link]

-

Sharma, P., et al. (2024). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Advances. Available at: [Link]

-

Buchler GmbH. (n.d.). Thorpe-Ziegler reaction. Available at: [Link]

-

Buchler GmbH. (n.d.). Thorpe-Ziegler reaction literature. Available at: [Link]

-

Chem-Station. (2014). Thorpe-Ziegler Reaction. Chem-Station International Edition. Available at: [Link]

-

New Jersey Department of Health. (n.d.). HAZARD SUMMARY: PHENYLHYDRAZINE. Right to Know Hazardous Substance Fact Sheet. Available at: [Link]

-

Khan, M. S. Y., & Ahsan, M. J. (2003). SYNTHESIS OF NOVEL PYRAZOLE DERIVATIVES FROM DIARYL 1,3-DIKETONES (PART-I). Asian Journal of Chemistry, 15(1), 405-408. Available at: [Link]

-

IPO. (n.d.). Cyanide Salts - Standard Operating Procedure. Available at: [Link]

-

MSDSOnline. (2025). Phenylhydrazine - Material Safety Data Sheet (MSDS). Available at: [Link]

-

ISCA. (n.d.). Synthesis and Biological activity of 4-(3-bromophenyl)... derivatives. International Science Congress Association. Available at: [Link]

-

ResearchGate. (n.d.). Thorpe–Ziegler reaction | Request PDF. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Combinatorial synthesis of substituted pyrazolo-fused quinazolines... Organic & Biomolecular Chemistry. Available at: [Link]

-

Asian Journal of Pharmaceutical and Clinical Research. (n.d.). 1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines Derivatives. Available at: [Link]

-

MDPI. (2025). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis... Molecules. Available at: [Link]

-

Itano, H. A., & Mannen, S. (1982). Mechanism of initial reaction of phenylhydrazine with oxyhemoglobin and effect of ring substitutions... Biochemistry, 21(10), 2421-2426. Available at: [Link]

-

ResearchGate. (2019). How can I purify two different-substituted aromatic compounds?. Available at: [Link]

-

Misra, H. P., & Fridovich, I. (1976). The oxidation of phenylhydrazine: superoxide and mechanism. Biochemistry, 15(3), 681-687. Available at: [Link]

-

Atlantis Press. (n.d.). Synthesis of 3-phenyl-1H-pyrazole derivatives. Available at: [Link]

-

Journal of Chemical Sciences. (n.d.). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Available at: [Link]

-

Letters in Applied NanoBioScience. (2021). Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides... Available at: [Link]

-

Wikipedia. (n.d.). Phenylhydrazine. Available at: [Link]

-

ARKIVOC. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes... ARKIVOC, 2011(xi), 1-21. Available at: [Link]

-

Chemistry Stack Exchange. (2021). Reaction mechanism of phenylhydrazine with carbonyl. Available at: [Link]

-

Ghorab, M. M., et al. (2014). Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. Archiv der Pharmazie, 347(12), 890-899. Available at: [Link]

-

Journal of Pharmaceutical Research International. (2021). Synthesis, Characterization of Some New 1,3,5-Trisubstituted Pyrazole Derivatives for Their Antifungal Potential. Available at: [Link]

Sources

- 1. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 3. epubl.ktu.edu [epubl.ktu.edu]

- 4. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 8. nj.gov [nj.gov]

- 9. ipo.rutgers.edu [ipo.rutgers.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. chemicalbull.com [chemicalbull.com]

- 15. fishersci.com [fishersci.com]

The Versatility of 3-(3-Bromophenyl)-1-phenyl-1H-pyrazol-5-amine: A Scaffold for Modern Medicinal Chemistry

In the landscape of modern drug discovery, the identification and utilization of "privileged scaffolds" is a cornerstone of efficient medicinal chemistry campaigns. These molecular frameworks are capable of interacting with multiple biological targets, offering a fertile ground for the development of novel therapeutics. Among these, the 3-(3-bromophenyl)-1-phenyl-1H-pyrazol-5-amine core has emerged as a particularly promising scaffold. Its unique structural and electronic features provide a versatile platform for the synthesis of diverse compound libraries with potential applications in oncology, neurodegenerative diseases, and inflammation.

This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for leveraging the 3-(3-bromophenyl)-1-phenyl-1H-pyrazol-5-amine scaffold in their research endeavors.

The 3-(3-Bromophenyl)-1-phenyl-1H-pyrazol-5-amine Scaffold: A Privileged Structure

The pyrazole ring is a well-established pharmacophore in medicinal chemistry, known for its ability to engage in various non-covalent interactions with biological macromolecules. The 3-(3-bromophenyl)-1-phenyl-1H-pyrazol-5-amine scaffold combines several key features that enhance its utility:

-

The Pyrazole Core: This five-membered aromatic heterocycle provides a rigid framework and is a known bioisostere for other aromatic and heterocyclic systems. Its nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating interactions with protein active sites.

-

The 3-(3-Bromophenyl) Group: The bromine atom at the meta-position of the phenyl ring serves as a crucial handle for synthetic diversification. It is amenable to a wide range of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allowing for the introduction of various substituents to probe structure-activity relationships (SAR). Furthermore, the bromine atom can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.

-

The 1-Phenyl Group: This substituent influences the overall lipophilicity and aromatic character of the molecule, which can be critical for cell permeability and target engagement.

-

The 5-Amino Group: The primary amine at the 5-position is a key functional group for derivatization. It can be readily acylated, alkylated, or used in the formation of ureas, thioureas, and sulfonamides, providing a straightforward avenue for library synthesis and optimization of biological activity. This amino group is particularly significant in the design of kinase inhibitors, where it can form crucial hydrogen bonds with the hinge region of the kinase domain.[1]

Applications in Medicinal Chemistry

The structural features of the 3-(3-bromophenyl)-1-phenyl-1H-pyrazol-5-amine scaffold make it a valuable starting point for the development of inhibitors for a variety of biological targets.

Kinase Inhibition in Oncology

Protein kinases are a major class of drug targets in oncology due to their central role in regulating cell growth, proliferation, and survival. The 5-aminopyrazole scaffold is a known "hinge-binder," capable of forming key hydrogen bonds within the ATP-binding site of many kinases.[1] The 3-(3-bromophenyl)-1-phenyl-1H-pyrazol-5-amine scaffold allows for the development of potent and selective kinase inhibitors by:

-

Targeting the Hinge Region: The 5-amino group can interact with the backbone of the kinase hinge region.

-

Exploring the Solvent-Exposed Region: The 3-bromophenyl group can be functionalized to introduce moieties that extend into the solvent-exposed region, improving potency and selectivity.

-

Modulating Physicochemical Properties: The 1-phenyl group can be substituted to fine-tune solubility and other pharmacokinetic properties.

Derivatives of similar pyrazole scaffolds have shown potent inhibitory activity against a range of kinases implicated in cancer, including Cyclin-Dependent Kinases (CDKs), FMS-like tyrosine kinase-3 (FLT3), and c-Jun N-terminal Kinase (JNK).[1][2][2]

Modulators of Neuroinflammation and Neurodegeneration

Neuroinflammatory processes and aberrant kinase signaling are implicated in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of pyrazole derivatives to cross the blood-brain barrier and modulate the activity of kinases like JNK3, which is specifically expressed in the brain, makes this scaffold attractive for CNS drug discovery.[2] Furthermore, derivatives of 3-aryl-1-phenyl-1H-pyrazoles have been investigated as multi-target-directed ligands for Alzheimer's disease, exhibiting inhibitory activity against both acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B).[3]

Anti-inflammatory Agents

The pyrazole nucleus is a core component of several well-known anti-inflammatory drugs. Derivatives of 5-aminopyrazoles have been explored as potent inhibitors of p38α MAP kinase, a key regulator of pro-inflammatory cytokine production.[4] The 3-(3-bromophenyl)-1-phenyl-1H-pyrazol-5-amine scaffold provides a template for the design of novel anti-inflammatory agents with improved potency and selectivity.

Synthetic Protocols

The following protocols provide a general framework for the synthesis and derivatization of the 3-(3-bromophenyl)-1-phenyl-1H-pyrazol-5-amine scaffold.

Protocol 1: Synthesis of 3-(3-Bromophenyl)-1-phenyl-1H-pyrazol-5-amine

This protocol is based on the classical Knorr pyrazole synthesis, involving the condensation of a β-ketonitrile with a hydrazine derivative.

Workflow for the Synthesis of the Scaffold

Caption: Synthetic workflow for the core scaffold.

Materials:

-

3-Bromobenzoylacetonitrile

-

Phenylhydrazine

-

Ethanol

-

Glacial Acetic Acid

-

Sodium Bicarbonate solution (saturated)

-

Brine

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-bromobenzoylacetonitrile (1.0 eq) in ethanol.

-

Addition of Reagent: To the stirred solution, add phenylhydrazine (1.1 eq) followed by a catalytic amount of glacial acetic acid (0.1 eq).

-

Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Extraction: To the residue, add ethyl acetate and a saturated solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford 3-(3-bromophenyl)-1-phenyl-1H-pyrazol-5-amine.

Protocol 2: Derivatization of the 5-Amino Group via Acylation

This protocol describes a general procedure for the acylation of the 5-amino group, a common strategy for generating libraries of kinase inhibitors.

Workflow for Derivatization

Caption: General workflow for derivatization.

Materials:

-

3-(3-Bromophenyl)-1-phenyl-1H-pyrazol-5-amine

-

Desired acyl chloride or carboxylic acid

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

A suitable base (e.g., Triethylamine or Diisopropylethylamine)

-

Coupling agents for carboxylic acids (e.g., HATU, HOBt, EDC)

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Sodium Sulfate

-

Silica gel for column chromatography

Procedure (using an acyl chloride):

-

Reaction Setup: Dissolve 3-(3-bromophenyl)-1-phenyl-1H-pyrazol-5-amine (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Add triethylamine (1.5 eq) to the solution and cool to 0 °C in an ice bath.

-

Acyl Chloride Addition: Slowly add the desired acyl chloride (1.1 eq) to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

-

Work-up and Purification: Quench the reaction with saturated sodium bicarbonate solution. Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Protocol 3: Suzuki Cross-Coupling of the 3-Bromophenyl Group

This protocol outlines a general procedure for the diversification of the scaffold via a Suzuki cross-coupling reaction.

Materials:

-

N-Acylated 3-(3-bromophenyl)-1-phenyl-1H-pyrazol-5-amine derivative

-

Desired boronic acid or boronate ester

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

A suitable base (e.g., K₂CO₃ or Cs₂CO₃)

-

A suitable solvent system (e.g., Dioxane/water or Toluene/ethanol/water)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a reaction vessel, combine the N-acylated 3-(3-bromophenyl)-1-phenyl-1H-pyrazol-5-amine derivative (1.0 eq), the boronic acid (1.2-1.5 eq), the palladium catalyst (0.05-0.1 eq), and the base (2.0-3.0 eq).

-

Solvent Addition: Add the degassed solvent system to the reaction vessel.

-

Reaction: Heat the mixture to the appropriate temperature (typically 80-100 °C) under an inert atmosphere and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Work-up and Purification: Cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Biological Evaluation Protocols

Protocol 4: In Vitro Kinase Inhibition Assay

This protocol provides a general method for evaluating the inhibitory activity of synthesized compounds against a specific protein kinase.

Workflow for Kinase Inhibition Assay

Caption: Workflow for a typical kinase inhibition assay.

Materials:

-

Recombinant protein kinase

-

Kinase-specific substrate (peptide or protein)

-

Adenosine triphosphate (ATP)

-

Kinase assay buffer

-

Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or equivalent)

-

Microplate reader

-

Test compounds dissolved in DMSO

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

-

Reaction Setup: In a suitable microplate, add the kinase, substrate, and test compound to the kinase assay buffer.

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at the optimal temperature for the specific kinase (e.g., 30 °C or room temperature) for a defined period.

-

Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Measurement: Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 5: Cell-Based Antiproliferative Assay (MTT Assay)

This protocol describes a common method to assess the cytotoxic or cytostatic effects of compounds on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

96-well cell culture plates

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Structure-Activity Relationship (SAR) Insights and Data Presentation

Systematic derivatization of the 3-(3-bromophenyl)-1-phenyl-1H-pyrazol-5-amine scaffold allows for the exploration of SAR. The following tables provide hypothetical examples of how to present SAR data for a series of kinase inhibitors derived from this scaffold.

Table 1: SAR of Modifications at the 5-Amino Position

| Compound ID | R¹ (at 5-amino) | Kinase X IC₅₀ (nM) |

| Scaffold | -NH₂ | >10,000 |

| 1a | -NH-C(O)CH₃ | 5,200 |

| 1b | -NH-C(O)-c-Pr | 1,500 |

| 1c | -NH-C(O)-Ph | 850 |

| 1d | -NH-C(O)NH-Ph | 250 |

This hypothetical data suggests that larger, more hydrophobic groups at the 5-amino position, particularly a phenylurea, lead to increased potency.

Table 2: SAR of Modifications at the 3-Bromophenyl Position (R²)

| Compound ID | R² (at 3-position of phenyl) | Kinase X IC₅₀ (nM) |

| 1d | -Br | 250 |

| 2a | -Ph | 120 |

| 2b | -4-MeO-Ph | 85 |

| 2c | -4-F-Ph | 95 |

| 2d | -Thiophene | 150 |

This hypothetical data indicates that replacing the bromine with an aryl group via Suzuki coupling enhances potency, with electron-donating substituents on the new aryl ring being favorable.

Conclusion

The 3-(3-bromophenyl)-1-phenyl-1H-pyrazol-5-amine scaffold represents a highly versatile and valuable starting point for the development of novel small molecule therapeutics. Its synthetic tractability, coupled with the strategic placement of key functional groups, allows for the efficient generation of diverse chemical libraries. The protocols and application notes provided herein offer a solid foundation for researchers to explore the potential of this privileged scaffold in their drug discovery programs, with promising applications in oncology, neurodegeneration, and inflammatory diseases. The continued exploration of this scaffold is expected to yield novel drug candidates with improved efficacy and safety profiles.

References

- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Int J Mol Sci. 2022 Nov 27;23(23):14834.

- Discovery and evaluation of 3-phenyl-1H-5-pyrazolylamine-based derivatives as potent, selective and efficacious inhibitors of FMS-like tyrosine kinase-3 (FLT3). Bioorg Med Chem. 2011 Jul 15;19(14):4347-59.

- Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. J Enzyme Inhib Med Chem. 2020 Dec;35(1):372-376.

- 3-Aryl-1-phenyl-1H-pyrazole derivatives as new multitarget directed ligands for the treatment of Alzheimer's disease, with acetylcholinesterase and monoamine oxidase inhibitory properties. J Enzyme Inhib Med Chem. 2015;30(6):956-63.

- 5-amino-pyrazoles as potent and selective p38α inhibitors. Bioorg Med Chem Lett. 2010 Dec 1;20(23):6959-63.

Sources

- 1. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Aryl-1-phenyl-1H-pyrazole derivatives as new multitarget directed ligands for the treatment of Alzheimer's disease, with acetylcholinesterase and monoamine oxidase inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-amino-pyrazoles as potent and selective p38α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Illuminating the Core: A Detailed Guide to the NMR and Mass Spectrometry Characterization of Novel Pyrazoles

Introduction: The Enduring Significance of Pyrazoles in Modern Research